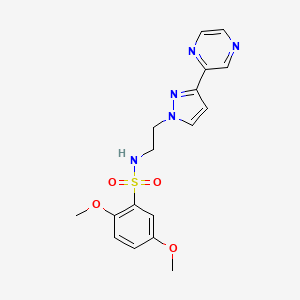

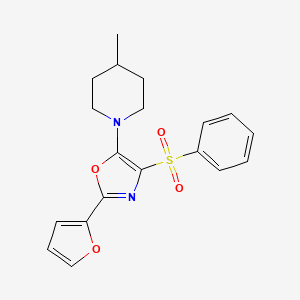

![molecular formula C19H20ClN3S B2728780 N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 422532-60-3](/img/structure/B2728780.png)

N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine is a chemical compound that has gained attention in the scientific community due to its potential application in various fields of research. The compound has shown promising results in the treatment of diseases such as cancer, and its mechanism of action has been studied extensively. In

科学的研究の応用

Synthesis and Medicinal Chemistry Applications

H(1)-antihistaminic Agents : Novel quinazolinone derivatives have been synthesized and evaluated for their potential as H(1)-antihistaminic agents, demonstrating significant protection against histamine-induced bronchospasm in vivo. This highlights the potential of quinazolin-4-amine derivatives in the development of new antihistaminic drugs with minimal sedation effects (Alagarsamy et al., 2008).

Diuretic Agents : Research into quinazolinone derivatives containing thiazole or thiadiazole moieties has been conducted to explore their diuretic activity. Some compounds demonstrated significant diuretic effects, pointing to the structural versatility of quinazolinones for therapeutic applications (Maarouf et al., 2004).

Antibacterial and Anti-inflammatory Activities : Quinazolin-4-(3H)-ones have been synthesized and assessed for their analgesic, anti-inflammatory, and antibacterial properties. Certain derivatives displayed potent activities, underscoring the utility of quinazolinone scaffolds in designing new therapeutic agents (Alagarsamy et al., 2005).

Kinase Inhibitors : The development of quinazolin-4-ylamino derivatives as irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2) showcases the application of quinazolinones in targeting specific signaling pathways involved in cancer progression (Wissner et al., 2005).

Antimicrobial Studies : The synthesis of quinazolin-4(3H)ones with thiazolidinyl sulfonamides and their evaluation for antibacterial and antifungal activities further emphasize the potential of quinazolinones in developing new antimicrobial agents. Some compounds exhibited remarkable activities against both bacterial and fungal pathogens (Patel et al., 2010).

Chemical Synthesis and Reactivity

- Divergent Synthesis and Reactivity : The versatility of quinazolinone scaffolds is further demonstrated in the synthesis and reactivity of triazolo-annelated quinazolines and tetrazoloquinazoline derivatives, highlighting the chemical flexibility and potential for generating diverse libraries of compounds for various applications (Jeminejs et al., 2021).

特性

IUPAC Name |

N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3S/c1-2-3-12-21-18-16-6-4-5-7-17(16)22-19(23-18)24-13-14-8-10-15(20)11-9-14/h4-11H,2-3,12-13H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOBAMJKKXFLJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2728704.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2728707.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2728712.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2728714.png)

![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2728715.png)

![3-(4-ethylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2728717.png)

![N-(2,5-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728718.png)